molecular formula C12H18Cl2F2N2 B8096019 1-(3,4-Difluorophenethyl)piperazine 2HCl

1-(3,4-Difluorophenethyl)piperazine 2HCl

Cat. No.: B8096019
M. Wt: 299.18 g/mol
InChI Key: GGNZJBUBXLCLEK-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in drug discovery. tandfonline.comresearchgate.netnih.gov This designation is attributed to its frequent appearance in the structures of a wide array of biologically active compounds and approved drugs. mdpi.comtandfonline.com The unique physicochemical properties of the piperazine moiety contribute to its widespread use. Its two nitrogen atoms can act as hydrogen bond acceptors and donors, which allows for fine-tuning of interactions with biological targets. mdpi.com Furthermore, the piperazine ring can improve the aqueous solubility and bioavailability of drug candidates, crucial pharmacokinetic properties for effective therapeutic agents. tandfonline.commdpi.comnih.gov

The chemical reactivity and conformational flexibility of the piperazine scaffold also contribute to its utility. tandfonline.comnih.gov The nitrogen atoms provide reactive sites for the introduction of various substituents, allowing for the creation of large and diverse chemical libraries for screening. nih.gov This adaptability enables medicinal chemists to modulate the pharmacodynamic and pharmacokinetic profiles of molecules to optimize their therapeutic potential. tandfonline.comnih.gov The piperazine core can serve as a versatile linker between different pharmacophoric groups or as a central scaffold to which essential functionalities for target interaction are attached. tandfonline.com

Overview of Biologically Active Piperazine-Containing Molecules in Contemporary Academic Research

The piperazine nucleus is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities. mdpi.combenthamdirect.comresearchgate.net Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antipsychotic, and antiviral agents, among others. researchgate.netnih.govresearchgate.net The versatility of the piperazine scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse therapeutic applications.

Below is a table of some biologically active piperazine-containing molecules that have been the subject of academic research:

Compound NameTherapeutic Area/Activity
AmoxapineAntidepressant rsc.org
BifeprunoxAntipsychotic rsc.org
CiprofloxacinAntibiotic rsc.org
CyclizineAntihistamine rsc.org
ImatinibAnticancer mdpi.comresearchwithnj.com
ItraconazoleAntifungal rsc.org
OlaparibAnticancer researchgate.net
SildenafilTreatment of erectile dysfunction mdpi.comresearchwithnj.com
VortioxetineAntidepressant tandfonline.com

These examples highlight the broad applicability of the piperazine scaffold in addressing a variety of diseases. The ability to modify the substituents on the piperazine ring allows for the optimization of activity against specific biological targets.

Rationale for Academic Investigation into Fluorinated Phenethyl Piperazine Analogues

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. tandfonline.comnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact a molecule's metabolic stability, physicochemical characteristics, and binding affinity for its target. tandfonline.comnih.gov

Fluorination can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action. nih.govacs.org The electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's bioavailability by affecting its absorption and membrane permeability. tandfonline.comnih.govmdpi.com Furthermore, the substitution of hydrogen with fluorine can lead to more favorable interactions with the target protein, potentially increasing the compound's potency. tandfonline.com

The investigation of fluorinated phenethyl piperazine analogues, such as 1-(3,4-difluorophenethyl)piperazine 2HCl, is driven by the desire to combine the beneficial properties of the piperazine scaffold with the advantages conferred by fluorination. The phenethyl group provides a common structural motif found in many biologically active compounds, and its fluorination can lead to improved metabolic stability and binding affinity. The piperazine moiety, as discussed, can enhance solubility and provide sites for further modification. Therefore, the synthesis and study of compounds like this compound represent a rational approach to the discovery of novel therapeutic agents with potentially enhanced efficacy and pharmacokinetic profiles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3,4-difluorophenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZJBUBXLCLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 1 3,4 Difluorophenethyl Piperazine 2hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Analysis of Piperazine (B1678402) and Phenethyl Protons

The proton NMR (¹H-NMR) spectrum of 1-(3,4-Difluorophenethyl)piperazine 2HCl offers a detailed map of the proton environments within the molecule. Due to the molecule's asymmetry and the presence of the dihydrochloride (B599025) salt, the proton signals are expected to be complex and shifted downfield.

The protons of the piperazine ring , in its protonated form, typically exhibit broad signals due to nitrogen's quadrupolar moment and potential conformational exchange. The eight piperazine protons would likely appear as a complex multiplet in the region of 3.0-3.8 ppm. The protons on the carbons adjacent to the two non-equivalent nitrogen atoms will experience different electronic environments, leading to distinct chemical shifts.

The phenethyl moiety protons present more defined signals. The two methylene (B1212753) groups of the ethyl chain will appear as two distinct multiplets, likely triplets of triplets, due to coupling with each other and with the adjacent aromatic protons or piperazine protons. The benzylic protons (Ar-CH₂-) are expected around 2.8-3.2 ppm, while the methylene group attached to the piperazine nitrogen (–CH₂-N) would be slightly further downfield.

The aromatic protons on the 3,4-difluorophenyl ring will give rise to a characteristic pattern in the aromatic region of the spectrum (typically 6.8-7.5 ppm). The three aromatic protons will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 2 will likely appear as a doublet of doublets of doublets (ddd), coupling to the proton at position 6, the proton at position 5, and the fluorine at position 3. Similarly, the protons at positions 5 and 6 will exhibit complex multiplets due to coupling with neighboring protons and fluorine atoms.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H6.8 - 7.5m
Piperazine H3.0 - 3.8m
Ar-CH₂-2.8 - 3.2m
-CH₂-N2.9 - 3.3m

Note: 'm' denotes a multiplet. Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C-NMR Characterization of Carbon Framework

The carbon-13 NMR (¹³C-NMR) spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

The carbons of the piperazine ring are expected to resonate in the range of 40-55 ppm. Due to the protonation and the substitution pattern, the four carbon atoms of the piperazine ring may not be equivalent and could show separate signals.

The two methylene carbons of the phenethyl group will appear in the aliphatic region, with the benzylic carbon (Ar-CH₂) resonating around 30-35 ppm and the carbon attached to the piperazine nitrogen appearing at a slightly different shift.

The six carbons of the 3,4-difluorophenyl ring will be observed in the aromatic region (110-165 ppm). The two carbons directly bonded to fluorine atoms (C-3 and C-4) will exhibit large carbon-fluorine coupling constants (¹JC-F), which is a key diagnostic feature. These signals will appear as doublets. The other four aromatic carbons will also show smaller C-F couplings (²JC-F, ³JC-F), aiding in their assignment.

Table 2: Predicted ¹³C-NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C (C-F)145 - 165 (d, large ¹JC-F)
Aromatic C115 - 135
Piperazine C40 - 55
Ar-CH₂-30 - 35
-CH₂-N50 - 60

Note: 'd' denotes a doublet. Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. For 1-(3,4-Difluorophenethyl)piperazine, this would typically be observed as the protonated molecule [M+H]⁺. The exact mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₂H₁₆F₂N₂. This level of accuracy is crucial to distinguish it from other compounds with the same nominal mass.

Table 3: HRMS Data

IonCalculated Exact Mass (for C₁₂H₁₇F₂N₂⁺)
[M+H]⁺227.1354

Note: The calculated exact mass is for the protonated free base.

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the molecule's structure.

The fragmentation of protonated 1-(3,4-Difluorophenethyl)piperazine is expected to follow characteristic pathways for phenethylpiperazine derivatives. Key fragmentation events would include:

Cleavage of the benzylic C-C bond: This would lead to the formation of a stable tropylium-like ion or a difluorobenzyl cation at m/z 127 (C₇H₄F₂⁺).

Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to a series of characteristic ions. A common fragmentation pathway for N-substituted piperazines is the formation of an ion corresponding to the piperazine ring with its substituent, as well as fragments from the ring itself.

Loss of the piperazine moiety: Cleavage of the bond between the ethyl chain and the piperazine nitrogen could result in an ion corresponding to the difluorophenethyl group.

By analyzing the MS/MS spectrum, a detailed fragmentation map can be constructed, further corroborating the proposed structure.

Table 4: Predicted Major Fragment Ions in MS/MS

m/zProposed Fragment Structure
127[C₇H₄F₂]⁺ (Difluorobenzyl cation)
109[C₆H₃F₂]⁺
86[C₄H₁₀N]⁺ (Piperazine fragment)
56[C₃H₆N]⁺ (Piperazine fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: As a dihydrochloride salt, the secondary amine in the piperazine ring will be protonated, giving rise to broad and strong N-H stretching vibrations in the region of 2400-3000 cm⁻¹. This is a characteristic feature of amine salts.

C-H Stretching: The C-H stretching vibrations of the aromatic ring will appear as sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C-H stretching of the aliphatic methylene groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the region of 1450-1600 cm⁻¹.

C-F Stretching: The strong C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the aliphatic amine are usually found in the 1020-1250 cm⁻¹ range.

Table 5: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine Salt)2400 - 3000Strong, Broad
Aromatic C-H Stretch3030 - 3100Sharp, Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-F Stretch1100 - 1300Strong

The collective data from ¹H-NMR, ¹³C-NMR, HRMS, MS/MS, and IR spectroscopy provides a robust and unambiguous structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. This comprehensive spectroscopic characterization is an essential prerequisite for any further investigation or application of this chemical compound.

Pharmacological Profile and Mechanistic Investigations of 1 3,4 Difluorophenethyl Piperazine 2hcl in Vitro and in Silico Perspectives

In Vitro Receptor Binding Affinity and Selectivity Studies

Dopamine (B1211576) Receptor Binding (D2, D3 Subtypes)

Research into N-phenylpiperazine and related arylpiperazine analogs indicates that this chemical scaffold is a common feature in ligands targeting dopamine D₂ and D₃ receptors. nih.govacs.org The interaction typically involves the protonated nitrogen of the piperazine (B1678402) ring forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors. nih.gov The affinity and selectivity for D₂ versus D₃ subtypes are heavily influenced by the substituents on the phenyl ring and the nature of the linkage to the piperazine core. nih.govuky.edu For instance, certain substitutions can lead to high-affinity binding in the nanomolar range and can confer significant selectivity for the D₃ receptor over the D₂ subtype, sometimes by a factor of several hundred-fold. acs.org The presence of fluorine atoms, as in 1-(3,4-Difluorophenethyl)piperazine, is known to modulate the electronic properties and metabolic stability of drug candidates, which could influence receptor affinity. mdpi.com However, without direct experimental testing of this specific difluoro-phenethyl variant, its precise affinity and selectivity profile for D₂ and D₃ receptors remains speculative.

Serotonin (B10506) Receptor Binding (5HT1A, 5HT2A, 5HT2C Subtypes)

The piperazine moiety is a well-established pharmacophore for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes. mdpi.com Structure-activity relationship studies on substituted piperazine derivatives have shown that modifications to the aromatic ring system can significantly impact binding affinity for these receptors. mdpi.com For example, different substitution patterns can shift the pharmacological profile from agonism to antagonism. It is common for ligands of this type to exhibit affinity for multiple serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. The specific effects of a 3,4-difluoro substitution on the phenethyl group have not been documented, but it would be expected to interact with the hydrophobic binding pockets of these receptors.

Sigma Receptor Binding (σ₁, σ₂ Subtypes)

Sigma (σ) receptors, which are distinct from other neurotransmitter receptors, are known to bind a wide variety of piperazine-containing compounds. nih.gov Both σ₁ and σ₂ subtypes are recognized as potential targets for therapeutic agents. Studies on analogs have shown that phenethylpiperazine structures can possess affinity for sigma receptors. researchgate.net The selectivity between the σ₁ and σ₂ subtypes is often governed by the specific nature and substitution pattern of the aromatic ring. nih.gov The development of selective sigma receptor ligands is an active area of research, though the specific binding characteristics of 1-(3,4-Difluorophenethyl)piperazine at these receptors have not been reported.

In Vitro Neurotransmitter Transporter Interactions

Dopamine Transporter (DAT) Modulation

Certain substituted piperazine analogs have been identified as potent ligands for the dopamine transporter (DAT). nih.govnih.gov Research on a related compound, 1-(3-chlorophenyl)-4-phenethylpiperazine, revealed that it possessed a high affinity for DAT. nih.gov This suggests that the phenethylpiperazine scaffold can be oriented to interact effectively with the dopamine uptake site. Furthermore, studies on fluoroethoxy-diphenethylpiperazine derivatives have demonstrated that these compounds can inhibit dopamine uptake, though their primary affinity was for the vesicular monoamine transporter-2 (VMAT2) rather than DAT. The specific modulatory effect of 1-(3,4-Difluorophenethyl)piperazine on DAT has not been experimentally determined.

Serotonin Transporter (SERT) Modulation

The interaction of phenethylpiperazine derivatives with the serotonin transporter (SERT) is a key aspect of their pharmacological profile. While direct inhibitory constants (Ki) for 1-(3,4-Difluorophenethyl)piperazine 2HCl are not extensively documented in publicly available literature, the activity of structurally related compounds provides significant insight. For instance, in a series of fluoroethoxy-1,4-diphenethylpiperazine derivatives, inhibitory activities at SERT were observed, with Ki values ranging from 0.070 µM to over 6 µM. nih.gov The compound 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine, for example, showed a Ki of 0.070 µM for SERT. nih.gov The affinity for SERT is greatly influenced by the specific substitution patterns on both the phenethyl and piperazine moieties. Computational studies and experimental validation on other series of piperazine and piperidine (B6355638) derivatives have highlighted that the shape and size of the binding pocket in SERT allow for specific interactions that determine inhibitor potency. nih.gov The development of multimodal compounds that combine SERT inhibition with activity at various serotonin receptors has become a significant area of research, with compounds like 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine showing potent SERT inhibition (Ki = 1.6 nM) alongside receptor modulation. nih.gov This suggests that the phenethylpiperazine scaffold is a viable backbone for potent SERT inhibitors.

Norepinephrine (B1679862) Transporter (NET) Modulation

Similar to SERT, the norepinephrine transporter (NET) is a crucial target for many centrally active compounds. The phenethylpiperazine class is known to interact with monoamine transporters, including NET. nih.gov Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have shown that specific molecular descriptors, such as the highest occupied molecular orbital (HOMO) energy and principal moments of inertia (PMI-mag), are key in controlling NET reuptake inhibition activity. nih.gov While specific data for this compound at NET is scarce, research on analogous structures underscores the potential for interaction. For example, the atypical dopamine transport inhibitor modafinil (B37608) also demonstrates occupancy at NET in vivo. nih.gov Furthermore, studies on other piperazine derivatives, such as GBR-12909 (Vanoxerine), which features a bis(4-fluorophenyl)methyl moiety linked to a piperazine, show that these molecules can have complex interactions with monoamine transporters. nih.gov The structural similarities suggest that fluorinated phenethyl piperazines likely possess some degree of affinity for NET, which would be determined by the precise arrangement of substituents.

Structure-Activity Relationship (SAR) Studies of Fluorinated Phenethyl Piperazines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of fluorinated phenethyl piperazines correlates with their biological activity at various receptors and transporters. nih.gov These investigations systematically modify different parts of the molecule—the fluorine substitution pattern, the phenethyl chain, and the piperazine ring—to map the chemical space and optimize for potency and selectivity. nih.gov

Influence of Fluorine Substitution Pattern on Receptor Binding and Transporter Affinity

The position and number of fluorine atoms on the aromatic ring are critical determinants of pharmacological activity. Fluorine's unique properties, including its small size and high electronegativity, can significantly alter a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov Studies on various classes of bioactive molecules consistently show that the pattern of fluorine substitution can lead to distinct binding modes and potencies. nih.govmdpi.com

In a series of fluoroethoxy-1,4-diphenethylpiperazine derivatives evaluated for their activity at the vesicular monoamine transporter-2 (VMAT2), the regiospecificity of the fluoroethoxy substituent played a crucial role. The compound with a 2-fluoroethoxy moiety was significantly more potent than the corresponding 4-fluoroethoxy analog, which was 32-fold less potent. nih.gov This highlights that even a shift in the fluorine's position from ortho to para can dramatically impact affinity. While this data is for VMAT2, it demonstrates the principle that fluorine placement on the phenethyl ring is a highly sensitive modulator of target engagement for this class of compounds. Research on fluorinated fentanyl analogs further supports this, showing that the position of fluorine on the phenethyl ring creates distinct pharmacological profiles. nih.govnih.gov

Table 1: Influence of Fluoroethoxy Position on Transporter Inhibition (Ki in µM)

Compound VMAT2 Ki (µM) SERT Ki (µM) DAT Ki (µM)
1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine (15d) 0.014 0.070 2.21
1-(2-chlorophenethyl)-4-(4-fluoroethoxyphenethyl)piperazine (15f) 0.450 0.740 6.55

Data sourced from a study on fluoroethoxy-1,4-diphenethyl piperazine derivatives. nih.gov

Impact of Phenethyl Chain Length and Substituents on Pharmacological Activity

Role of Piperazine Ring Substitution on Target Interactions

The piperazine ring is more than a simple linker; it is a versatile scaffold whose nitrogens can be substituted to fine-tune pharmacological properties. nih.govsigmaaldrich.com The substitution at the N4 position of the piperazine ring is a common strategy for modulating receptor and transporter affinity. In the study of fluoroethoxy-1,4-diphenethylpiperazines, various substituents were placed at this position, including chlorophenethyl, methoxyphenethyl, and methylphenethyl groups, each resulting in different affinities for VMAT2, DAT, and SERT. nih.gov

Furthermore, adding substituents directly onto the piperazine ring's carbon atoms can also influence activity. For example, studies on 1,2,4-trisubstituted piperazines revealed that adding a methyl group to the piperazine ring could enhance affinity for the 5-HT2A receptor, sometimes without diminishing affinity for the 5-HT1A receptor. nih.gov Molecular modeling suggested that this third substituent can have a stabilizing effect on the ligand-receptor complex. nih.gov The basicity and hydrophilic nature of the piperazine moiety, conferred by its nitrogen atoms, are crucial for optimizing pharmacokinetic properties and interacting with target macromolecules. sigmaaldrich.com

Table 2: Effect of N4-Phenethyl Substitution on Transporter Inhibition (Ki in µM)

N4-Substituent on 4-(2-(2-fluoroethoxy)phenethyl)piperazine VMAT2 Ki (µM) SERT Ki (µM) DAT Ki (µM)
2-chlorophenethyl 0.014 0.070 2.21
2-methoxyphenethyl 0.046 0.290 2.05
2-methylphenethyl 0.048 0.280 1.89

Data sourced from a study on fluoroethoxy-1,4-diphenethyl piperazine derivatives. nih.gov

Cellular and Subcellular Mechanistic Investigations (In Vitro)

In vitro studies using cellular and subcellular systems are essential for elucidating the mechanisms by which fluorinated phenethyl piperazines exert their effects. These assays allow for the direct measurement of interactions with specific molecular targets in a controlled environment.

A common method for studying transporter function involves using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to express a specific transporter protein (e.g., SERT, NET, or DAT). nih.govnih.govnih.gov Researchers can then measure the uptake of a radiolabeled or fluorescent substrate (like [³H]dopamine or a proprietary fluorescent compound) into these cells. nih.govtechnologynetworks.com The ability of a test compound, such as a phenethylpiperazine derivative, to inhibit this uptake provides a quantitative measure of its potency at the transporter. For example, the inhibitory effects of dihydrotetrabenazine (B1670615) derivatives on VMAT2 have been determined by measuring the inhibition of [³H]dopamine uptake in isolated rat striatal synaptosomes, which are preparations of nerve terminals containing synaptic vesicles. frontiersin.org

More advanced techniques allow for real-time, spatially resolved analysis of transporter activity within living cells. Confocal microscopy can be used to visualize the accumulation of a fluorescent substrate inside vesicular compartments, confirming transport by VMAT2. nih.govnih.gov The use of specific inhibitors, such as tetrabenazine (B1681281) for VMAT2, can validate that the observed transport is target-specific. nih.govnih.gov These cellular models are crucial for understanding not only if a compound binds to a transporter but also how it functionally modulates its activity, for instance, as an inhibitor or a substrate-releaser. nih.gov

Modulation of Specific Cellular Pathways

No data is available in the scientific literature regarding the modulation of specific cellular pathways by this compound. In vitro studies to determine its effects on signaling cascades, gene expression, or other cellular processes have not been published.

Investigation of Enzyme Interactions (excluding metabolic enzymes)

There are no public records or research articles detailing the interaction of this compound with any non-metabolic enzymes. In silico docking studies or in vitro enzyme inhibition assays for this compound have not been reported.

While research exists on other piperazine derivatives, which have shown a wide range of biological activities, these findings are not directly applicable to this compound due to differences in chemical structure. The therapeutic potential of piperazine-containing compounds is broad, with various derivatives being investigated for conditions affecting the central nervous system, as well as for anticancer, antiviral, and anti-inflammatory properties. However, each unique molecule requires specific investigation to determine its distinct pharmacological profile.

Metabolic Pathways and Stability of 1 3,4 Difluorophenethyl Piperazine 2hcl in Vitro and in Silico Approaches

In Vitro Metabolic Stability Studies Using Microsomal Systems

In vitro metabolic stability assays are fundamental in drug discovery for predicting the in vivo behavior of a compound. These assays typically involve incubating a drug candidate with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, to determine its rate of degradation.

The in vitro metabolic half-life (t½) is a key parameter derived from microsomal stability studies, indicating the time it takes for 50% of the parent compound to be metabolized. This value is crucial for predicting the compound's persistence in the body.

Despite the importance of this metric, there is no specific data available in the public scientific literature regarding the in vitro metabolic half-life of 1-(3,4-Difluorophenethyl)piperazine 2HCl. Studies on other arylpiperazine derivatives have shown a wide range of metabolic stabilities. For instance, research on a set of 30 arylpiperazine derivatives revealed half-life values ranging from approximately 2.76 minutes to 9.32 minutes in human liver microsomes. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Table 1: In Vitro Metabolic Half-Life of this compound

No publicly available data.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify metabolites formed during in vitro incubations. This method is essential for elucidating the metabolic pathways of a new chemical entity.

There are no published studies that have used LC-MS to identify the major metabolites of this compound. General metabolic pathways for piperazine-containing compounds often involve oxidation of the piperazine (B1678402) ring and dealkylation. For example, studies on other piperazine derivatives have shown metabolic transformations such as aliphatic hydroxylation of the piperazine ring. Another study on a 1,3-disubstituted piperazine derivative revealed a novel metabolic pathway involving ring contraction to an imidazoline. Without specific research, the metabolites of this compound remain uncharacterized.

Table 2: Major Metabolites of this compound Identified by LC-MS

No publicly available data.

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the metabolism of a vast number of drugs. Identifying which specific CYP isoenzymes are involved in a compound's metabolism is critical for predicting potential drug-drug interactions.

Experiments using cDNA-expressed human P450s or selective inhibitors can pinpoint the contribution of individual CYP isoenzymes to a drug's metabolism. For many piperazine-containing compounds, enzymes such as CYP3A4 and CYP2D6 are often significantly involved.

There is no specific information in the scientific literature that identifies the particular CYP isoenzymes responsible for the metabolism of this compound.

Table 3: CYP Isoenzymes Involved in the Metabolism of this compound

No publicly available data.

In vitro CYP inhibition profiling assesses the potential of a compound to inhibit the activity of major CYP isoenzymes. This is a critical step in safety assessment, as inhibition of these enzymes can lead to adverse drug-drug interactions when co-administered with other medications that are substrates for the same enzyme.

No studies have been published detailing the in vitro CYP inhibition profile of this compound. Therefore, its potential to act as an inhibitor of key CYP enzymes like CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 is unknown.

Table 4: In Vitro CYP Inhibition Profile for this compound

No publicly available data.

Other Metabolic Enzyme Contributions (e.g., Carboxylesterase-1)

While CYP enzymes are the primary players in phase I metabolism, other enzymes can also contribute. For instance, carboxylesterases are involved in the hydrolysis of various ester- and amide-containing drugs.

There is no information available in the public domain regarding the contribution of other metabolic enzymes, such as Carboxylesterase-1, to the metabolism of this compound.

In Silico Prediction of Metabolic Fate

The prediction of a drug candidate's metabolic fate through computational methods is a cornerstone of modern drug discovery, enabling the early identification of potential metabolic liabilities. nih.gov These in silico tools leverage vast databases of metabolic reactions and sophisticated algorithms to forecast how a molecule will be processed in the body.

Computational Tools for Metabolite Prediction

A variety of computational tools are available to predict the metabolism of xenobiotics. These programs can be broadly categorized as either ligand-based or structure-based. nih.gov Ligand-based methods rely on the chemical structure of the compound to predict its metabolic fate, often by comparing it to databases of known metabolic transformations. Structure-based methods, on the other hand, use the three-dimensional structure of metabolizing enzymes, such as cytochrome P450s, to model the interaction with the drug molecule. nih.gov

Several commercially and freely available software platforms are widely used in the pharmaceutical industry for these predictions. Tools such as ADMET Predictor™, StarDrop™, and MetaDrug™ incorporate modules specifically designed to predict sites of metabolism (SOMs) and the resulting metabolites for various cytochrome P450 (CYP) isoforms. nih.gov For instance, the Metabolism Module in ADMET Predictor™ can forecast SOMs for nine different CYPs, including those most relevant to drug metabolism like CYP3A4, CYP2D6, and CYP2C9. nih.gov StarDrop™, another prominent tool, utilizes semi-empirical quantum mechanical calculations to predict reaction sites for major CYP enzymes. nih.gov

These programs often employ a rule-based approach, where a set of "metabolic rules" derived from extensive experimental data is applied to the query molecule to generate potential metabolites. nih.gov Machine-learning algorithms, such as artificial neural networks, are also increasingly used to build predictive models based on large datasets of known metabolic reactions. acs.org

Predicted Sites of Metabolism on the Piperazine and Phenethyl Moieties

The metabolism of 1-(3,4-Difluorophenethyl)piperazine is predicted to involve transformations on both the piperazine ring and the difluorophenethyl side chain, primarily catalyzed by cytochrome P450 enzymes.

The piperazine ring is a common motif in many pharmaceutical agents and its metabolism is well-characterized. In silico models predict several key metabolic reactions for this moiety. These include:

N-Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, forming N-oxides.

Hydroxylation: Carbon atoms on the piperazine ring can undergo hydroxylation.

N-Dealkylation: The bond between the nitrogen of the piperazine ring and the phenethyl group can be cleaved, leading to the formation of piperazine and a metabolite derived from the 3,4-difluorophenethyl group. This is a common metabolic pathway for N-substituted piperazines. nih.gov

Ring Cleavage: The piperazine ring itself can be opened, leading to the formation of various linear amine metabolites.

The phenethyl moiety , and specifically the presence of two fluorine atoms on the aromatic ring, significantly influences its metabolic profile. Fluorine substitution is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to hydroxylation. researchgate.netscilit.com The strong carbon-fluorine bond is generally resistant to cleavage.

For the 3,4-difluorophenethyl group , the primary predicted sites of metabolism are:

Benzylic Hydroxylation: The carbon atom adjacent to the aromatic ring (the benzylic position) is a potential site for hydroxylation.

Aromatic Hydroxylation: While the fluorine atoms decrease the likelihood of hydroxylation on the substituted carbons, the remaining unsubstituted positions on the aromatic ring could still be targets for oxidation, although this is generally less favored.

Oxidative Deamination: The ethylamine (B1201723) chain can undergo oxidative deamination, leading to the formation of a phenylacetic acid derivative.

Computational Chemistry and Molecular Modeling Studies of 1 3,4 Difluorophenethyl Piperazine 2hcl

Ligand-Based and Structure-Based Drug Design Principles

The design of new therapeutic agents like 1-(3,4-Difluorophenethyl)piperazine 2HCl relies on two core computational strategies: ligand-based and structure-based drug design. nih.gov The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the CNS for conditions like depression and anxiety. nih.govresearchgate.net This is due to its ability to be readily modified and its typical physicochemical properties that can improve a drug candidate's pharmacokinetic profile. researchgate.net

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach builds models based on the properties of known active molecules. nih.gov For 1-(3,4-Difluorophenethyl)piperazine, a pharmacophore model could be generated. This model would define the essential 3D arrangement of chemical features required for activity, such as a basic amine center (the piperazine nitrogen), aromatic regions (the difluorophenyl ring), and hydrophobic features. nih.gov Studies on similar arylpiperazine derivatives have identified common pharmacophoric features, including hydrophobic pockets linked by a basic core, which is crucial for interacting with targets like sigma receptors. rsc.org

Structure-based drug design , conversely, requires the 3D structure of the target protein (e.g., from X-ray crystallography or a homology model). This allows for the direct computational "docking" of the ligand into the target's binding site to predict its orientation and affinity. rsc.org Given the structural similarity of 1-(3,4-Difluorophenethyl)piperazine to known monoamine transporter ligands, structure-based design could be used to model its interactions with the serotonin (B10506) transporter (SERT) or dopamine (B1211576) transporter (DAT). acs.orgnih.gov The difluoro substitution on the phenethyl group is a key feature; such fluorination is a known strategy in drug discovery to modulate properties like metabolic stability and binding affinity. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To visualize how this compound might interact with its biological targets, molecular docking and molecular dynamics (MD) simulations are the primary tools. Docking predicts the most likely binding pose of a ligand in a receptor's active site, while MD simulations model the dynamic movements of the ligand-receptor complex over time, providing insights into its stability and the nuances of their interaction. rsc.orgnih.gov

For a compound with a phenethylpiperazine core, likely targets include monoamine transporters (SERT, DAT, NET) and various G-protein coupled receptors (GPCRs) or sigma receptors, which are implicated in a range of neurological processes. rsc.orgacs.org Docking studies on similar piperazine derivatives have successfully predicted binding modes and rationalized structure-activity relationships (SAR). nih.govnih.gov For instance, simulations of phenyl-piperazine analogs at hSERT and hDAT have provided detailed molecular insights into their binding mechanisms. acs.orgnih.gov

MD simulations follow the initial docking pose, placing the system in a simulated physiological environment (water, ions) to observe its behavior. researchgate.net These simulations can reveal how the protein conformation changes upon ligand binding and assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over nanoseconds. nih.govnih.govmdpi.com Such studies are crucial for confirming that a predicted binding pose is energetically stable.

Prediction of Binding Modes with Receptors and Transporters

Predicting the specific binding mode of this compound involves identifying key amino acid residues within a target's binding site that form stabilizing interactions. Based on studies of structurally related ligands at CNS targets like monoamine transporters and dopamine receptors, a hypothetical binding model can be constructed. acs.orgacs.org

Typically, the protonated nitrogen of the piperazine ring is crucial, forming a salt bridge with an acidic residue, such as an aspartate (Asp) in the binding pocket of monoamine transporters (e.g., Asp98 in hSERT). phcogj.com The difluorophenyl ring would likely occupy a hydrophobic pocket, engaging in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe). acs.orgphcogj.com The fluorine atoms themselves can form specific, favorable interactions with the protein backbone or side chains, potentially enhancing binding affinity. mdpi.com

Molecular dynamics simulations on related piperazine compounds at dopamine and serotonin transporters have shown that ligand binding induces specific conformational states in the transporter, which is fundamental to their mechanism of action as either inhibitors or releasers. nih.govnih.govresearchgate.net

Table 1: Potential Interacting Residues for a Phenethylpiperazine Ligand at Monoamine Transporters (Hypothetical)

Interaction Type Potential Amino Acid Residues Target Transporter Example Reference
Ionic / Salt Bridge Aspartate (Asp) hSERT, hDAT acs.orgphcogj.com
Hydrogen Bonding Alanine (Ala), Serine (Ser), Glycine (Gly) hSERT phcogj.com
Hydrophobic / π-stacking Phenylalanine (Phe), Tyrosine (Tyr), Isoleucine (Ile) hSERT, hDAT acs.orgphcogj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Piperazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of fluorinated piperazines, a QSAR model could predict the activity of new, unsynthesized analogs, guiding the selection of the most promising candidates. nih.gov

To build a QSAR model, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic properties. A study on aryl alkanol piperazine derivatives with antidepressant activity successfully developed a 2D-QSAR model using a genetic function approximation. nih.gov The model found that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (S_sssCH) were key influencers of 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov Similarly, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Principal Moment of Inertia (PMI-mag) were found to control noradrenaline (NA) reuptake inhibition. nih.gov

For 1-(3,4-Difluorophenethyl)piperazine, these descriptors would be calculated and used to predict its potential activity based on the established model. The presence of two fluorine atoms would significantly influence electronic descriptors and lipophilicity, making QSAR an ideal tool to quantify these effects. mdpi.com

Table 2: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives

Descriptor Class Example Descriptor Property Represented Potential Influence on Activity Reference
Electronic HOMO / LUMO Energy Electron-donating/accepting ability Receptor binding, reactivity nih.gov
Topological Atype_C_6 Count of specific atom types Molecular structure and branching nih.gov
Physicochemical Dipole-mag Molecular polarity Membrane permeability, binding nih.gov
3D / Steric Shadow-XZ Molecular shape and size Fit within the binding pocket nih.gov

Predictive Modeling of Pharmacological Activity and Metabolic Stability

Computational models are increasingly used not only to predict if a compound will be active but also to forecast its metabolic fate. Poor metabolic stability is a major reason for drug failure, so early prediction is crucial. nih.gov

Predicting pharmacological activity can be achieved through the QSAR models described previously or by more advanced machine learning methods. mdpi.com For metabolic stability, computational tools can predict the most likely sites on a molecule to be metabolized by cytochrome P450 (CYP450) enzymes. oup.com For 1-(3,4-Difluorophenethyl)piperazine, likely sites of metabolism would include the piperazine ring (N-dealkylation), the ethyl linker (hydroxylation), and potentially the aromatic ring (hydroxylation), although the difluoro substitution is often added specifically to block this metabolic pathway. nih.gov Recent deep learning models can predict metabolic stability by analyzing the molecular graph structure and identifying key functional groups that influence metabolism. oup.comnih.gov

Application of Machine Learning Techniques (e.g., Support Vector Machines)

Machine learning (ML) has revolutionized predictive modeling in drug discovery. nih.gov Support Vector Machines (SVM) are a powerful class of supervised learning algorithms used for both classification (e.g., active vs. inactive, CNS positive vs. CNS negative) and regression (predicting a specific value like IC50). nih.govacs.org

In a benchmark study comparing methods to predict the ability of drugs to cross the blood-brain barrier (BBB), an SVM model outperformed a neural network, correctly classifying up to 96% of molecules in validation sets. nih.govresearchgate.net This is highly relevant for a potential CNS-active compound like 1-(3,4-Difluorophenethyl)piperazine. An SVM model would be trained on a dataset of known compounds, using calculated molecular descriptors as input. The algorithm then finds an optimal hyperplane that separates the different classes in a high-dimensional space. acs.org

SVMs have also been successfully used to build models for metabolic stability. researchgate.net A platform called MetStabOn utilizes SVM and other ML algorithms to classify compounds into low, medium, or high metabolic stability based on their structure, achieving good predictive power with accuracies over 70%. researchgate.net Such a model could be applied to 1-(3,4-Difluorophenethyl)piperazine to estimate its metabolic profile in human, rat, or mouse liver microsomes.

Conformational Analysis and Tautomerism Studies

Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com Flexible molecules like 1-(3,4-Difluorophenethyl)piperazine exist as an ensemble of conformations, and the biologically active conformation may not be the lowest energy one. nih.gov The piperazine ring typically adopts a chair conformation, but substituents can influence the energetic preference for axial versus equatorial positions. nih.gov Studies on 2-substituted piperazines have shown that an axial conformation can be preferred and that this preference controls binding to nicotinic receptors. nih.gov The phenethyl side chain also has multiple rotatable bonds, allowing the difluorophenyl ring to adopt various positions relative to the piperazine core. Computational methods can map this conformational landscape to identify low-energy, stable conformations that are likely relevant for receptor binding. researchgate.net

Tautomerism refers to isomers that differ only in the position of a proton. While the base structure of 1-(3,4-Difluorophenethyl)piperazine does not exhibit common tautomerism, its formulation as a dihydrochloride (B599025) (2HCl) salt means that both nitrogen atoms of the piperazine ring are protonated. The precise protonation state at physiological pH is critical for receptor interaction. rsc.org Computational chemistry, particularly using Density Functional Theory (DFT), can calculate the pKa of each nitrogen to determine the most likely protonation state in a biological environment. This is a form of protonation tautomerism. Understanding which nitrogen is more likely to be charged is essential for building accurate docking and pharmacophore models, as the positive charge often forms a key ionic interaction with the target receptor. researchgate.net

Conclusion and Future Research Directions

Summary of Academic Contributions to 1-(3,4-Difluorophenethyl)piperazine 2HCl Research

A comprehensive review of publicly accessible academic literature reveals a notable absence of dedicated research focused specifically on this compound. While the compound is available from various chemical suppliers for research purposes, there are no significant scholarly articles detailing its synthesis, characterization, or biological activity. The scientific community has not yet published in-depth studies that would contribute to a foundational understanding of this particular molecule. Its existence is noted in chemical databases, but substantive academic contributions that explore its properties and potential applications are currently unavailable.

Unaddressed Research Questions and Gaps in Understanding

The lack of dedicated research on this compound means that our understanding of this compound is replete with fundamental gaps. Key unaddressed questions include:

Primary Biological Target(s): The molecular targets with which this compound interacts remain unidentified.

Mechanism of Action: Without knowledge of its biological targets, the mechanism through which it might exert any cellular or physiological effects is unknown.

Pharmacological Profile: The full pharmacological profile, including any potential agonist or antagonist activities at various receptors, ion channels, or enzymes, has not been characterized.

Structure-Activity Relationship (SAR): No SAR studies have been published, leaving the contributions of the 3,4-difluorophenethyl and piperazine (B1678402) moieties to any potential biological activity completely unexplored.

Physicochemical Properties: Detailed experimental data on properties such as solubility, stability, and lipophilicity are not available in the academic literature.

Directions for Advanced Synthetic Methodologies

Future research could focus on developing and optimizing synthetic routes to this compound. While standard synthetic procedures for similar N-arylpiperazines likely apply, there is an opportunity for methodological innovation. Potential directions include:

Exploration of Novel Catalytic Systems: Investigating the use of more efficient and environmentally benign catalysts for the N-arylation of piperazine or the reductive amination that may be involved in its synthesis.

Flow Chemistry Approaches: Developing continuous flow synthesis methods could offer advantages in terms of scalability, safety, and purity of the final product.

Green Chemistry Metrics: Applying principles of green chemistry to evaluate and improve the synthesis, focusing on reducing waste, solvent use, and energy consumption.

Future Avenues for Mechanistic Elucidation (In Vitro and In Silico)

To begin to understand the potential biological role of this compound, a systematic investigation using both in vitro and in silico methods is essential. Future research should prioritize:

In Vitro Target Screening: Broad-based screening against a panel of common central nervous system (CNS) targets (e.g., dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors) would be a logical starting point, given the prevalence of the piperazine scaffold in CNS-active compounds.

Computational Docking Studies: Once potential targets are identified, in silico docking simulations can be employed to predict the binding mode and affinity of the compound. This can help to rationalize observed biological activities and guide the design of future derivatives.

ADME-Tox Profiling: Initial in vitro assays to assess absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) would be crucial for determining the compound's viability for further study.

Potential for Derivatization and SAR Expansion for Advanced Chemical Biology Research

The structure of this compound offers several avenues for derivatization to probe its structure-activity relationships. A systematic medicinal chemistry campaign could explore:

Modification of the Piperazine Ring: Introducing substituents on the second nitrogen of the piperazine ring would be a primary strategy to modulate potency, selectivity, and pharmacokinetic properties.

Alteration of the Phenyl Ring Substitution: The role of the difluoro substitution pattern could be investigated by synthesizing analogues with different halogen substitutions (e.g., dichloro, dibromo) or other electron-withdrawing or -donating groups.

Varying the Ethyl Linker: The length and rigidity of the phenethyl linker could be modified to understand its impact on binding to potential biological targets.

Role in Fundamental Chemical Biology Research

In its current state, this compound serves as a starting point or building block for chemical biology research. Its primary role is that of a tool compound or a scaffold for further chemical exploration. Without established biological activity, its utility is in its potential to be developed into a probe for studying specific biological systems, should a relevant target be identified. It represents an unexplored chemical entity that could, with further research, contribute to the development of novel pharmacological tools.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Difluorophenethyl)piperazine 2HCl?

The compound is typically synthesized via alkylation of piperazine with 3,4-difluorophenethyl bromide. A common method involves stirring piperazine with the alkylating agent in a polar aprotic solvent (e.g., DMF) in the presence of a base like K₂CO₃. After reaction completion (monitored by TLC in hexane:ethyl acetate, 2:1), the product is extracted with methylene chloride, dried over anhydrous Na₂SO₄, and purified via silica gel chromatography (ethyl acetate:hexane, 1:8). The dihydrochloride salt is formed by treating the free base with HCl .

Q. How can I confirm the identity and purity of this compound?

Use a combination of analytical techniques:

  • HPLC-UV : Employ a C18 column with a mobile phase of acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) to assess purity (>95%).
  • NMR : Confirm structural integrity via ¹H/¹³C NMR; key signals include aromatic protons (δ 6.8–7.2 ppm for difluorophenyl) and piperazine methylene protons (δ 2.5–3.5 ppm).
  • Mass spectrometry : ESI-MS should show [M+H]⁺ for the free base (calc. for C₁₂H₁₅F₂N₂: 249.12) and the salt (calc. for C₁₂H₁₇Cl₂F₂N₂: 321.07) .

Q. What storage conditions are recommended for this compound?

Store at -20°C in a desiccator to prevent hydrolysis and degradation. The hydrochloride salt form enhances stability compared to the free base .

Advanced Research Questions

Q. How can I optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Purification : Switch to flash chromatography with gradient elution (hexane to ethyl acetate) for faster separation .

Q. What strategies resolve discrepancies in biological activity data for fluorinated piperazines?

  • Structure-activity relationship (SAR) : Compare substituent effects using analogs like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Fluorine’s position (3,4 vs. 4) significantly impacts receptor binding (e.g., serotonin vs. dopamine receptors) .
  • Assay validation : Use orthogonal assays (e.g., calcium flux for ion channel activity, radioligand binding for receptor affinity) to confirm target engagement .

Q. How do I analyze trace impurities in synthesized batches?

  • LC-MS/MS : Detect and quantify byproducts (e.g., unreacted phenethyl bromide or N-alkylated isomers) with a QTOF mass spectrometer in positive ion mode.
  • Forced degradation studies : Expose the compound to heat (40°C), light, and humidity to identify labile functional groups (e.g., hydrolysis of the piperazine ring) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Use SwissADME or ADMETLab to estimate LogP (predicted ~2.1), aqueous solubility (LogS ~-3.5), and blood-brain barrier permeability.
  • Molecular docking : Simulate interactions with targets like 5-HT₂A receptors using AutoDock Vina; fluorophenyl groups often enhance hydrophobic binding .

Methodological Notes

  • Contradictions in stability data : While some piperazine derivatives (e.g., Trimetazidine 2HCl) are stable at 2–8°C, the 3,4-difluorophenethyl analog requires colder storage (-20°C) due to its higher hygroscopicity .
  • Synthetic challenges : Avoid protic solvents during alkylation to prevent piperazine protonation, which slows reactivity. Anhydrous conditions and inert gas (N₂) purging improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.